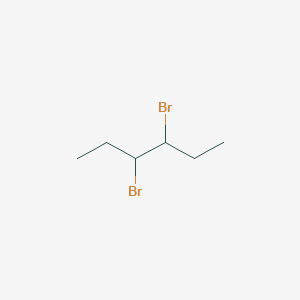

3,4-Dibromohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQBYNRFLHNSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407767 | |

| Record name | 3,4-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-12-0, 16230-28-7 | |

| Record name | 3,4-Dibromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89583-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 3,4-Dibromohexane

This technical guide provides a comprehensive overview of the core physical properties of 3,4-dibromohexane, tailored for researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and includes visualizations of key chemical processes.

Core Physical and Chemical Properties

3,4-Dibromohexane is a halogenated hydrocarbon with the chemical formula C₆H₁₂Br₂.[1][2][3] It exists as stereoisomers, including meso and racemic (dl) forms, which may exhibit variations in their physical properties.[2][3] The presence of two bromine atoms on adjacent carbons makes it a reactive compound and a useful intermediate in organic synthesis.

Quantitative Physical Properties

The key physical properties of 3,4-dibromohexane are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 243.97 g/mol | [2][4] |

| Boiling Point | 39 °C at 0.8 mm Hg | [4][5] |

| Density | 1.594 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.507 | [4][5] |

| Melting Point | Not available | [6] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3,4-dibromohexane are crucial for its application in research and development.

Synthesis of 3,4-Dibromohexane via Bromination of Hex-3-ene

The most common method for synthesizing 3,4-dibromohexane is through the electrophilic addition of bromine (Br₂) to hex-3-ene.[2] This reaction proceeds via an anti-addition mechanism, leading to the formation of a vicinal dibromide.

Materials:

-

Hex-3-ene (cis or trans isomer)

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve hex-3-ene in an appropriate volume of the inert solvent.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of bromine in the same solvent to the stirred hex-3-ene solution using a dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.

-

Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3,4-dibromohexane.

-

The crude product can be purified by distillation under reduced pressure.

Analysis of 3,4-Dibromohexane by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing the isomers of 3,4-dibromohexane.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-1ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 m/z

Sample Preparation:

-

Dissolve 10 mg of the synthesized 3,4-dibromohexane in 1 mL of a suitable volatile solvent such as dichloromethane or hexane.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, filter the sample to remove any particulate matter.

Analysis of 3,4-Dibromohexane by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the synthesized 3,4-dibromohexane.

Sample Preparation:

-

Dissolve 5-25 mg of the purified 3,4-dibromohexane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[7]

-

Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[8]

-

The final volume in the NMR tube should be approximately 0.5-0.6 mL.[9]

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

The chemical shifts of the protons on the carbons bearing the bromine atoms are expected to be in the range of 2-4.5 ppm.[10]

-

The coupling patterns of the signals will provide information about the connectivity of the atoms in the molecule.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to 3,4-dibromohexane.

References

- 1. Page loading... [guidechem.com]

- 2. 3,4-Dibromohexane|C6H12Br2|Research Chemical [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. echemi.com [echemi.com]

- 5. 3,4-DIBROMOHEXANE | 16230-28-7 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3,4-Dibromohexane from Hex-3-ene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-dibromohexane via the electrophilic addition of bromine to hex-3-ene. The document outlines the underlying reaction mechanism, including stereochemical considerations for both cis and trans isomers of the starting alkene. A detailed, representative experimental protocol is provided, alongside a logical workflow for the synthesis and purification process. All quantitative data are summarized for clarity, and key pathways are visualized using diagrams to facilitate understanding for researchers and professionals in chemistry and drug development.

Introduction

The halogenation of alkenes is a fundamental and extensively studied reaction in organic chemistry. The addition of bromine across a carbon-carbon double bond provides a reliable method for the synthesis of vicinal dibromides.[1] These compounds are valuable intermediates in organic synthesis, serving as precursors for the formation of alkynes, dienes, and other functional groups through elimination or substitution reactions.[1][2] This guide focuses specifically on the synthesis of 3,4-dibromohexane from hex-3-ene, a classic example of electrophilic addition. The reaction proceeds efficiently under mild conditions and serves as an excellent illustration of stereospecific reaction mechanisms.[3][4]

Reaction Mechanism and Stereochemistry

The reaction between hex-3-ene and bromine (Br₂) is a stereospecific anti-addition.[5] The mechanism proceeds through a cyclic bromonium ion intermediate, which dictates the final stereochemistry of the product.[3][6]

-

Electrophilic Attack and Formation of a Bromonium Ion: The electron-rich π-bond of the hex-3-ene double bond acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces a dipole in the Br-Br bond.[3] A three-membered ring, the bromonium ion, is formed, with the positive charge located on the bromine atom. The other bromine atom is released as a bromide ion (Br⁻).[3][4]

-

Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile, attacking one of the two carbon atoms of the cyclic bromonium ion.[6] This attack occurs from the side opposite to the bromonium ion ring (backside attack), leading to the anti-addition of the two bromine atoms across the original double bond.[5][6]

The stereochemistry of the starting alkene (cis or trans) determines the stereochemistry of the resulting 3,4-dibromohexane product.

-

trans-(E)-Hex-3-ene: The anti-addition of bromine to trans-hex-3-ene results in the formation of meso-3,4-dibromohexane, an achiral compound with an internal plane of symmetry.[7]

-

cis-(Z)-Hex-3-ene: The anti-addition of bromine to cis-hex-3-ene produces a racemic mixture of the two enantiomers, (3R,4R)-dibromohexane and (3S,4S)-dibromohexane.[8][9][10][11]

Experimental Protocol

The following is a generalized experimental procedure for the bromination of hex-3-ene. This protocol is based on standard procedures for alkene bromination.[6][12][13]

Materials:

-

Hex-3-ene (either cis or trans isomer)

-

Bromine (Br₂) or Pyridinium tribromide (a safer alternative source of Br₂)[5][13]

-

An inert solvent, such as dichloromethane (B109758) (DCM) or tetrachloromethane[3][12]

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Apparatus for vacuum filtration (Büchner funnel, filter flask)[13]

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hex-3-ene in an appropriate volume of an inert solvent (e.g., dichloromethane). Cool the flask in an ice-water bath.

-

Preparation of Bromine Solution: In a separate container, prepare a solution of bromine in the same solvent.

-

Addition of Bromine: Slowly add the bromine solution to the stirred solution of hex-3-ene using a dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[3] Continue the addition until a faint, persistent orange or yellow color is observed, indicating a slight excess of bromine.

-

Reaction Completion: Allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure the reaction goes to completion.

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, 3,4-dibromohexane, will remain.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as cold ethanol, to yield the final product.[5][6] The purified product is then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Safety Precautions:

-

Bromine is highly corrosive, toxic, and volatile. All operations involving bromine should be performed in a well-ventilated fume hood.[13]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, goggles).

-

Always wear chemical splash-proof goggles and appropriate attire.[13]

Quantitative Data

The following table provides representative quantitative data for a laboratory-scale synthesis of 3,4-dibromohexane.

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Amount | Density (g/mL) | Notes |

| cis-Hex-3-ene | C₆H₁₂ | 84.16 | 0.05 | 4.21 g (6.2 mL) | 0.678 | Limiting Reagent |

| Bromine | Br₂ | 159.81 | 0.05 | 7.99 g (2.56 mL) | 3.12 | Highly corrosive |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | ~40 mL | 1.33 | Solvent |

| 3,4-Dibromohexane | C₆H₁₂Br₂ | 243.97 | 0.05 | 12.20 g | - | Theoretical Yield |

Visualizations

Reaction Scheme and Workflow

The following diagrams illustrate the overall reaction, the detailed mechanism, and a typical experimental workflow for the synthesis.

Caption: Overall reaction scheme for the bromination of hex-3-ene.

References

- 1. 3,4-Dibromohexane|C6H12Br2|Research Chemical [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. brainly.com [brainly.com]

- 8. chegg.com [chegg.com]

- 9. Solved Bromination of (Z)-3-hexene yields racemic | Chegg.com [chegg.com]

- 10. Solved Bromination of (Z)-3-hexene yields racemic | Chegg.com [chegg.com]

- 11. chegg.com [chegg.com]

- 12. Bromination Of Alkene Lab Report - 979 Words | Bartleby [bartleby.com]

- 13. docsity.com [docsity.com]

An In-depth Technical Guide to the Stereoisomers of 3,4-Dibromohexane: Meso and dl-Pair

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dibromohexane, focusing on the meso compound and the racemic dl-pair. The document details their synthesis, separation, and key physicochemical properties, offering valuable information for professionals in chemical research and drug development.

Introduction to the Stereoisomers of 3,4-Dibromohexane

3,4-Dibromohexane is a halogenated hydrocarbon that, due to the presence of two chiral centers at carbons 3 and 4, exists as three distinct stereoisomers. These are a pair of enantiomers, (3R,4R)-3,4-dibromohexane and (3S,4S)-3,4-dibromohexane, which together constitute a racemic mixture or dl-pair, and a meso compound, (3R,4S)-3,4-dibromohexane. The meso form is achiral due to an internal plane of symmetry and is therefore optically inactive.[1] The enantiomers are chiral and rotate plane-polarized light in equal but opposite directions.[1][2] These stereoisomers are diastereomers of the meso compound.[1]

Physicochemical Properties

The distinct three-dimensional arrangements of the stereoisomers of 3,4-dibromohexane give rise to differences in their physical properties. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light.[2][3] Diastereomers, on the other hand, have distinct physical properties.[4]

| Property | meso-3,4-Dibromohexane ((3R,4S)) | dl-3,4-Dibromohexane (Racemic Mixture) | (3R,4R)-3,4-dibromohexane | (3S,4S)-3,4-dibromohexane |

| Molecular Formula | C₆H₁₂Br₂ | C₆H₁₂Br₂ | C₆H₁₂Br₂ | C₆H₁₂Br₂ |

| Molecular Weight | 243.97 g/mol [5] | 243.97 g/mol [6] | 243.97 g/mol | 243.97 g/mol [7] |

| CAS Number | 89583-12-0[5] | 16230-28-7[6] | Not available | Not available |

| Boiling Point | Not available | 39 °C @ 0.8 mm Hg (isomer unspecified) | Not available | Not available |

| Density | Not available | 1.594 g/mL at 25 °C (isomer unspecified) | Not available | Not available |

| Optical Rotation ([α]D) | 0° (achiral)[1] | 0° (racemic mixture)[4] | Opposite to (3S,4S)[1] | Opposite to (3R,4R)[1] |

| Kovats Retention Index | 931 (non-polar column)[8] | Not available | Not available | Not available |

| Dielectric Constant | 4.67[9] | Not available | Not available | Not available |

| Dipole Moment | 1.58 D[9] | Not available | Not available | Not available |

Experimental Protocols

Stereospecific Synthesis

The synthesis of the stereoisomers of 3,4-dibromohexane is achieved through the stereospecific bromination of the corresponding E/Z isomers of 3-hexene (B12438300). The reaction proceeds via an anti-addition mechanism.

-

Synthesis of meso-3,4-Dibromohexane: The anti-addition of bromine to trans-3-hexene (B77681) yields the meso-diastereomer.

-

Synthesis of dl-3,4-Dibromohexane: The anti-addition of bromine to cis-3-hexene (B1361246) results in the formation of the racemic mixture (dl-pair) of (3R,4R)- and (3S,4S)-3,4-dibromohexane.

General Experimental Protocol for Bromination of 3-Hexene:

-

Materials: 3-hexene (cis or trans isomer), bromine, and a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride.

-

Procedure:

-

Dissolve the 3-hexene isomer in the inert solvent in a round-bottom flask, protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude 3,4-dibromohexane.

-

Purify the product by distillation under reduced pressure.

-

Separation of the dl-Pair (Resolution)

The separation of the enantiomers of the dl-pair, a process known as resolution, is a critical step in obtaining the pure, optically active isomers. Since enantiomers have identical physical properties in an achiral environment, their separation requires the use of a chiral resolving agent or a chiral stationary phase.[4]

1. Diastereomeric Salt Formation:

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[4] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[10]

-

General Protocol (Conceptual):

-

While 3,4-dibromohexane itself does not readily form salts, a potential strategy involves its conversion to a derivative containing an acidic or basic functional group.

-

This derivative can then be reacted with a chiral base (e.g., brucine, strychnine) or a chiral acid (e.g., tartaric acid), respectively, to form diastereomeric salts.

-

The diastereomeric salts are then separated based on their differential solubility in a suitable solvent through fractional crystallization.

-

Finally, the separated diastereomers are treated to regenerate the individual enantiomers of the 3,4-dibromohexane derivative, from which the target enantiomer can be obtained.

-

2. Chiral Chromatography:

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Gas Chromatography (GC) for Diastereomer Separation:

While GC with a chiral stationary phase can be used for enantiomer separation, the separation of the diastereomeric meso and dl-pair can be achieved on achiral columns. The choice of the stationary phase is critical for achieving good resolution.[11]

-

Method 1: Non-Polar GC Column

-

Principle: Separation is primarily based on boiling point differences.[11]

-

Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

-

Injector: Split/splitless injector at 250°C.[11]

-

Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes; ramp at 10°C/min to 200°C; hold at 200°C for 5 minutes.[11]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]

-

-

Method 2: Mid-Polar GC Column

-

Principle: Separation is based on a combination of boiling point and polarity differences.[11]

-

Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness.[11]

-

Carrier Gas: Nitrogen.[11]

-

Injector: Split/splitless injector.[11]

-

Oven Temperature Program: Initial temperature 50°C, hold for 1 minute; ramp at 8°C/min to 180°C.[11]

-

Visualizations

The relationships between the stereoisomers of 3,4-dibromohexane and the general workflow for their synthesis and separation are illustrated in the following diagrams.

References

- 1. 3,4-Dibromohexane|C6H12Br2|Research Chemical [benchchem.com]

- 2. fvs.com.py [fvs.com.py]

- 3. aichat.physics.ucla.edu [aichat.physics.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 3,4-Dibromohexane | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4S)-3,4-dibromohexane | C6H12Br2 | CID 141976186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexane, 3,4-dibromo-, (R*,S*)- | C6H12Br2 | CID 6429402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. meso-3,4-dibromohexane [stenutz.eu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3,4-Dibromohexane: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dibromohexane, a halogenated alkane of interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Introduction

3,4-Dibromohexane is a vicinal dibromide with the chemical formula C₆H₁₂Br₂. Its structure, featuring two chiral centers at the C3 and C4 positions, allows for the existence of stereoisomers (enantiomers and diastereomers), making stereochemical analysis crucial. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. While extensive proprietary spectral databases exist, this guide focuses on publicly available data and predictive analysis based on established principles.

Spectroscopic Data

A thorough search of publicly accessible spectral databases did not yield complete, experimentally verified datasets for 3,4-dibromohexane. Commercial entities such as Sigma-Aldrich offer access to NMR spectra, and references to mass spectrometry data exist within the NIST Mass Spectrometry Data Center. However, for the purpose of this guide, the following tables are populated with predicted data and values inferred from analogous compounds, providing a foundational understanding of the expected spectroscopic behavior of 3,4-dibromohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 3,4-dibromohexane is expected to be complex due to the presence of diastereomers and the potential for second-order coupling effects. The protons on the bromine-bearing carbons (C3 and C4) would be significantly deshielded.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (C1, C6) | 0.9 - 1.2 | Triplet (t) | ~7 |

| CH₂ (C2, C5) | 1.8 - 2.2 | Multiplet (m) | - |

| CHBr (C3, C4) | 4.0 - 4.5 | Multiplet (m) | - |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms bonded to the electronegative bromine atoms are expected to be shifted downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C6 | 10 - 15 |

| C2, C5 | 25 - 35 |

| C3, C4 | 50 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3,4-dibromohexane would be characterized by the vibrations of its C-H and C-Br bonds.

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C-H (alkane) | 1350 - 1480 | Bending |

| C-Br | 500 - 680 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of two bromine atoms, the mass spectrum of 3,4-dibromohexane will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

| m/z | Interpretation | Notes |

| 242/244/246 | [M]⁺ (Molecular Ion) | Isotopic pattern with ~1:2:1 intensity ratio, characteristic of two bromine atoms. |

| 163/165 | [M - Br]⁺ | Loss of one bromine atom. |

| 83 | [C₆H₁₁]⁺ | Loss of both bromine atoms. |

| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain. |

| 29 | [C₂H₅]⁺ | Fragmentation of the alkyl chain. |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for a specific compound like 3,4-dibromohexane can vary between laboratories and instruments. However, the following provides a general methodology for each technique.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,4-dibromohexane in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: As 3,4-dibromohexane is a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 3,4-dibromohexane in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively volatile, non-polar compounds and would likely produce significant fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like 3,4-dibromohexane.

Caption: Workflow for the spectroscopic analysis of 3,4-dibromohexane.

This diagram outlines the logical progression from sample preparation through to data acquisition and interpretation, culminating in the structural confirmation of the target molecule. Each spectroscopic technique provides complementary information that, when combined, allows for a comprehensive and unambiguous characterization.

An In-depth Technical Guide to the Chemical Structure and Bonding in 3,4-Dibromohexane

Abstract: This technical guide provides a comprehensive examination of the chemical structure, bonding, stereoisomerism, and conformational analysis of 3,4-dibromohexane. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this vicinal dibromide. The document summarizes key physicochemical properties, outlines experimental protocols for its synthesis and characterization, and discusses its reactivity. Advanced visualizations are provided to illustrate its complex stereochemical relationships and synthetic pathways.

Introduction

3,4-Dibromohexane is a halogenated hydrocarbon belonging to the vicinal dibromide family, characterized by bromine atoms on adjacent carbon atoms.[1] Its structure, a six-carbon alkane chain with bromine substituents at the C3 and C4 positions, gives rise to fascinating stereochemical properties and makes it a valuable intermediate in organic synthesis.[1][2] Understanding the nuanced details of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity and utilizing it effectively as a precursor for more complex molecules, such as dienes used in the construction of cyclic systems.[1]

Chemical Structure and Stereoisomerism

The molecular formula of 3,4-dibromohexane is C₆H₁₂Br₂.[3][4][5][6] The core of its structure is a hexane (B92381) backbone, with bromine atoms covalently bonded to the third and fourth carbon atoms. These two carbons (C3 and C4) are chiral centers, as each is bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group, and a brominated secondary carbon group.

The presence of two chiral centers means that 3,4-dibromohexane can exist as a maximum of 2² = 4 stereoisomers. These isomers are categorized into two main forms: an enantiomeric pair and a meso compound.

-

Enantiomers: The (3R,4R) and (3S,4S) isomers are non-superimposable mirror images of each other.[1] These molecules are chiral and optically active, meaning they rotate plane-polarized light in equal but opposite directions.[1]

-

Meso Compound: The (3R,4S) isomer possesses an internal plane of symmetry, making it achiral despite having two chiral centers.[1][7] Its mirror image, the (3S,4R) configuration, is identical to it.[1] This meso form is a diastereomer of the enantiomeric pair.[1]

The different stereoisomers can be represented using Fischer projections, which are useful for comparing the configurations of the chiral centers.[1]

Caption: Fischer projections of 3,4-dibromohexane stereoisomers.

Chemical Bonding

The bonding in 3,4-dibromohexane consists primarily of covalent sigma (σ) bonds. The carbon skeleton is held together by stable C-C single bonds, and each carbon is bonded to hydrogen atoms via C-H single bonds.

The most significant aspect of bonding in this molecule is the carbon-bromine (C-Br) bond. Due to the difference in electronegativity between carbon (≈2.55) and bromine (≈2.96), the C-Br bond is polar covalent.[8][9][10] This polarity results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom. This polarization is fundamental to the chemical reactivity of 3,4-dibromohexane, making the carbon atoms susceptible to nucleophilic attack and the bromine atoms effective leaving groups in substitution and elimination reactions.[8][11]

As we move down the halogen group, the atomic size increases, leading to longer and weaker carbon-halogen bonds.[9][12] The C-Br bond is therefore longer and weaker than a C-Cl bond but shorter and stronger than a C-I bond.[8][13]

Table 1: General Bond Parameters for Haloalkanes

| Bond Type | Typical Bond Length (pm) | Typical Bond Enthalpy (kJ/mol) |

|---|---|---|

| C-C | 154 | 346 |

| C-H | 109 | 411 |

| C-Br | 194 | 290 |

Note: Values are generalized for alkanes and haloalkanes and may vary slightly for 3,4-dibromohexane.

Conformational Analysis

Rotation around the central C3-C4 single bond leads to different spatial arrangements of the atoms, known as conformations.[1] The stability of these conformers is influenced by steric and electronic interactions between the substituents on the adjacent carbons.[1] Newman projections are a powerful tool for visualizing these conformations.

The most stable conformations are the staggered ones, where the substituents are maximally separated. These include the anti-periplanar conformation, where the two bulky bromine atoms are 180° apart, and the gauche conformations, where they are 60° apart. The eclipsed conformations, where the substituents are directly aligned, are the least stable due to high torsional and steric strain. The anti conformer is generally the most stable due to minimized steric repulsion between the large bromine atoms and the ethyl groups.

Caption: Newman projections for C3-C4 bond rotation in 3,4-dibromohexane.

Physicochemical Properties

A summary of key quantitative data for 3,4-dibromohexane is presented below. These properties are essential for handling, purification, and reaction setup.

Table 2: Physicochemical Properties of 3,4-Dibromohexane

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 16230-28-7 | [1][5][6][14] |

| Molecular Formula | C₆H₁₂Br₂ | [3][4][5][6] |

| Molecular Weight | 243.97 g/mol | [1][3][4][14] |

| Boiling Point | 39 °C at 0.8 mmHg | [14] |

| Density | 1.594 g/mL at 25 °C | [14] |

| Refractive Index (n²⁰/D) | 1.507 | [14] |

Experimental Protocols and Characterization

Synthesis

The most common and logical synthesis of 3,4-dibromohexane is through the electrophilic addition of bromine (Br₂) to hex-3-ene.[1] This halogenation reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. This stereospecificity is critical:

-

Bromination of (E)-hex-3-ene yields the racemic mixture of (3R,4R)- and (3S,4S)-dibromohexane.

-

Bromination of (Z)-hex-3-ene yields the meso-(3R,4S)-dibromohexane.

Protocol: Bromination of hex-3-ene

-

Dissolve hex-3-ene (1 equivalent) in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a flask protected from light.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of bromine (Br₂, 1 equivalent) in the same solvent dropwise with constant stirring. The characteristic red-brown color of bromine will disappear as it reacts.

-

Once the addition is complete and the color persists faintly, allow the reaction to warm to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under vacuum to yield pure 3,4-dibromohexane.

References

- 1. 3,4-Dibromohexane|C6H12Br2|Research Chemical [benchchem.com]

- 2. Buy 3,4-Dibromohexane | 16230-28-7 [smolecule.com]

- 3. (4S)-3,4-dibromohexane | C6H12Br2 | CID 141976186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dl-3,4-dibromohexane [webbook.nist.gov]

- 5. 3,4-Dibromohexane | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. brainly.com [brainly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 3,4-DIBROMOHEXANE | 16230-28-7 [chemicalbook.com]

- 15. PubChemLite - 3,4-dibromohexane (C6H12Br2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the IUPAC Nomenclature of 3,4-Dibromohexane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dibromohexane, detailing their IUPAC nomenclature, stereochemical relationships, and methods for their synthesis and separation. A thorough understanding of the stereochemistry of halogenated alkanes is crucial in various fields, including synthetic organic chemistry, materials science, and drug development, where the three-dimensional arrangement of atoms can significantly influence molecular properties and biological activity.

Stereoisomers of 3,4-Dibromohexane

3,4-Dibromohexane possesses two chiral centers at carbons 3 and 4. The number of possible stereoisomers is given by the formula 2^n, where n is the number of chiral centers. For 3,4-dibromohexane, this would predict a maximum of four stereoisomers. However, due to the symmetrical nature of the substitution on the hexane (B92381) backbone, a meso compound exists, reducing the total number of unique stereoisomers to three: a pair of enantiomers and one meso compound.

These stereoisomers are:

-

(3R,4R)-3,4-dibromohexane

-

(3S,4S)-3,4-dibromohexane

-

meso-3,4-dibromohexane ((3R,4S)- or (3S,4R)-3,4-dibromohexane)

The (3R,4R) and (3S,4S) isomers are non-superimposable mirror images of each other and are therefore enantiomers.[1] The meso form has an internal plane of symmetry and is achiral, meaning it is superimposable on its mirror image.[2][3] Consequently, the (3R,4S) and (3S,4R) configurations represent the same achiral molecule.[2][3]

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration (R or S) of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach involves a two-step process:

-

Assigning Priorities: The four groups attached to each chiral carbon are assigned priorities based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority. If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.

-

Determining R/S Configuration: The molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The direction from the highest priority group (1) to the second highest (2) to the third highest (3) is then observed.

-

If the direction is clockwise , the configuration is designated as R (from the Latin rectus, meaning right).

-

If the direction is counter-clockwise , the configuration is designated as S (from the Latin sinister, meaning left).

-

Application to 3,4-Dibromohexane:

For both chiral carbons (C3 and C4), the four attached groups are:

-

A bromine atom (-Br)

-

A hydrogen atom (-H)

-

An ethyl group (-CH2CH3)

-

A brominated sec-butyl group (-CH(Br)CH2CH3)

The priority assignment for the groups attached to C3 is as follows:

-

-Br (highest atomic number)

-

-CH(Br)CH2CH3 (the carbon is attached to another bromine)

-

-CH2CH3 (the carbon is attached to another carbon)

-

-H (lowest atomic number)

A similar priority assignment is made for the substituents on C4.

Data Presentation

The properties of the stereoisomers of 3,4-dibromohexane are summarized in the table below for easy comparison.

| Property | (3R,4R)-3,4-Dibromohexane | (3S,4S)-3,4-Dibromohexane | meso-3,4-Dibromohexane |

| IUPAC Name | (3R,4R)-3,4-dibromohexane | (3S,4S)-3,4-dibromohexane | (3R,4S)-3,4-dibromohexane |

| Stereochemical Relationship | Enantiomer of (3S,4S) | Enantiomer of (3R,4R) | Diastereomer of (3R,4R) and (3S,4S) |

| Optical Activity | Optically active | Optically active | Optically inactive |

| Chirality | Chiral | Chiral | Achiral |

| CAS Number | Not individually assigned | 98087028 | 16230-27-6 |

Experimental Protocols

The stereoselective synthesis of 3,4-dibromohexane isomers is typically achieved through the halogenation of the corresponding stereoisomer of 3-hexene. The separation of the resulting stereoisomers can be accomplished using chiral gas chromatography.

Stereoselective Synthesis of 3,4-Dibromohexane Stereoisomers

The anti-addition of bromine to an alkene is a well-established stereospecific reaction. This principle is employed to synthesize the desired stereoisomers of 3,4-dibromohexane.

-

Synthesis of meso-3,4-dibromohexane: The anti-addition of bromine to trans-3-hexene (B77681) yields the meso-diastereomer.

-

Synthesis of the enantiomeric pair (racemic mixture) of 3,4-dibromohexane: The anti-addition of bromine to cis-3-hexene (B1361246) results in the formation of a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromohexane.

Detailed Protocol for the Bromination of trans-3-Hexene to yield meso-3,4-Dibromohexane:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-3-hexene in a suitable inert solvent such as dichloromethane (B109758) (CH2Cl2) or carbon tetrachloride (CCl4). The reaction should be carried out in a fume hood and protected from light to prevent radical side reactions.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (Br2) in the same solvent dropwise to the stirred solution of the alkene. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene. The addition should be continued until a faint bromine color persists, indicating the complete consumption of the alkene.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3) to quench any excess bromine. Separate the organic layer, wash it with water and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or distillation.

Chiral Separation of 3,4-Dibromohexane Enantiomers

The separation of the enantiomers of 3,4-dibromohexane from a racemic mixture can be achieved by chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Detailed Protocol for Chiral GC Separation:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) detector.

-

Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin). A common choice would be a column like Rt-βDEXcst (30 m x 0.25 mm ID).

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 5 °C/min to 150 °C.

-

Final hold: Hold at 150 °C for 5 minutes.

-

-

Detector Temperature: 280 °C (for FID).

-

Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the racemic 3,4-dibromohexane in a suitable solvent (e.g., hexane).

The two enantiomers, (3R,4R)- and (3S,4S)-3,4-dibromohexane, will exhibit different retention times, allowing for their separation and quantification.

Mandatory Visualization

Stereochemical Relationships

The logical relationship between the different stereoisomers of 3,4-dibromohexane is illustrated in the following diagram.

Experimental Workflow for Synthesis and Separation

The following diagram outlines the experimental workflow for the synthesis of a racemic mixture of 3,4-dibromohexane and the subsequent chiral separation of the enantiomers.

References

CAS number and molecular weight of 3,4-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 3,4-Dibromohexane, a halogenated alkane. While primarily used as a chemical intermediate in organic synthesis, a comprehensive understanding of its molecular properties is crucial for its effective application in research and development. This guide summarizes its key chemical identifiers and physical properties.

Core Chemical Data

The fundamental properties of 3,4-Dibromohexane are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and safety protocols.

| Property | Value | Citations |

| CAS Number | 16230-28-7 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂Br₂ | [2][3][5] |

| Molecular Weight | 243.97 g/mol | [1][2][3][4][6][7] |

| InChI Key | VCQBYNRFLHNSKA-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CCC(C(CC)Br)Br | [2] |

| Density | 1.594 g/mL at 25 °C | [3] |

Context in Research and Development

3,4-Dibromohexane is a halogenated hydrocarbon. Compounds of this nature are not typically involved in biological signaling pathways and are not subjects of drug development studies themselves. Instead, their utility is found in synthetic organic chemistry, where they can serve as precursors or building blocks for more complex molecules with potential biological activity. The presence of two bromine atoms provides reactive sites for various nucleophilic substitution or elimination reactions, making it a versatile reagent in multi-step syntheses.

Due to its role as a chemical intermediate, in-depth experimental protocols would be specific to the particular reaction it is being used in, rather than standardized biological assays. For instance, a protocol would detail its use in a specific alkylation or coupling reaction, including solvents, catalysts, temperature, and purification methods.

Logical Workflow: Chemical Property Identification

The process of identifying and verifying the properties of a chemical compound like 3,4-Dibromohexane follows a standard logical workflow in chemical research. This ensures accurate characterization before its use in further applications.

Caption: Workflow for Chemical Compound Characterization.

References

- 1. 3,4-Dibromohexane|C6H12Br2|Research Chemical [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 3,4-DIBROMOHEXANE | 16230-28-7 [chemicalbook.com]

- 4. Buy 3,4-Dibromohexane | 16230-28-7 [smolecule.com]

- 5. dl-3,4-dibromohexane [webbook.nist.gov]

- 6. 3,4-Dibromohexane | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4S)-3,4-dibromohexane | C6H12Br2 | CID 141976186 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility and Stability of 3,4-Dibromohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 3,4-dibromohexane. Due to the limited availability of specific experimental data for this compound, this guide incorporates calculated values, qualitative assessments, and data from analogous vicinal dibromoalkanes to offer a thorough profile.

Introduction to 3,4-Dibromohexane

3,4-Dibromohexane is a halogenated hydrocarbon with the chemical formula C₆H₁₂Br₂. As a vicinal dibromide, it features two bromine atoms on adjacent carbon atoms (carbons 3 and 4) of a hexane (B92381) chain. This structural feature is central to its chemical reactivity and stability. The presence of two chiral centers at these carbons means that 3,4-dibromohexane can exist as stereoisomers, including enantiomeric pairs ((3R,4R) and (3S,4S)) and a meso form ((3R,4S)). These different stereoisomers can exhibit distinct physical and chemical properties.

Solubility Profile

Table 1: Physical Properties and Calculated Water Solubility of dl-3,4-Dibromohexane

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Br₂ | --INVALID-LINK-- |

| Molecular Weight | 243.97 g/mol | --INVALID-LINK-- |

| Density | 1.594 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 39 °C at 0.8 mm Hg | --INVALID-LINK-- |

| logP (Octanol/Water Partition Coefficient) | 3.333 (Calculated) | --INVALID-LINK-- |

| Water Solubility (log₁₀WS in mol/L) | -3.42 (Calculated) | --INVALID-LINK-- |

The calculated water solubility (log₁₀WS = -3.42) indicates that 3,4-dibromohexane is practically insoluble in water[1]. This is consistent with the general principle that "like dissolves like," as the largely nonpolar hydrocarbon structure dominates its interaction with the highly polar water molecules[2].

Table 2: Qualitative Solubility in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Insoluble in water; likely soluble in alcohols | The nonpolar hexane chain limits aqueous solubility. Shorter-chain alcohols are expected to be better solvents due to their alkyl groups. For the analogous 1,2-dibromobutane, it is miscible with alcohol but insoluble in water[3][4]. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Soluble to Miscible | These solvents can interact favorably with the polar C-Br bonds while also being compatible with the alkyl backbone. 2,3-dibromopentane (B1620338) is soluble in ether and chloroform[5]. |

| Nonpolar | Hexane, Toluene | Soluble to Miscible | The nonpolar nature of these solvents is highly compatible with the hexane backbone of 3,4-dibromohexane. |

Stability Profile and Degradation Pathways

The stability of 3,4-dibromohexane is intrinsically linked to its structure as a vicinal dibromide. While it is reported to be stable under normal storage conditions, it is susceptible to degradation under specific chemical and physical stresses[6].

Chemical Stability:

-

Base-Induced Elimination: The most significant degradation pathway for 3,4-dibromohexane is elimination reactions in the presence of a strong base. This process involves the removal of two equivalents of hydrogen bromide (HBr) to form unsaturated products such as hexadienes[7][8]. The exact products formed can be influenced by the stereochemistry of the starting material and the reaction conditions.

-

Incompatibility with Strong Oxidizing Agents: As with many organic compounds, 3,4-dibromohexane is incompatible with strong oxidizing agents, which can lead to destructive oxidation.

Thermal and Photolytic Stability: Specific studies on the thermal and photolytic degradation of 3,4-dibromohexane are not available. However, for halogenated hydrocarbons in general, high temperatures can induce thermal decomposition, often through radical mechanisms. Similarly, exposure to ultraviolet (UV) radiation can lead to photodegradation, typically initiated by the cleavage of the carbon-halogen bond.

The following diagram illustrates a logical workflow for assessing the stability of a compound like 3,4-dibromohexane.

Caption: A logical workflow for conducting forced degradation studies and establishing a stability profile.

Experimental Protocols

While specific, validated protocols for 3,4-dibromohexane are not available, the following sections outline general methodologies that can be adapted for its solubility and stability assessment.

Protocol for Qualitative Solubility Determination

Objective: To qualitatively assess the solubility of 3,4-dibromohexane in various solvents.

Materials:

-

3,4-Dibromohexane

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the selected solvent to a clean test tube.

-

Add approximately 20 µL (roughly one drop) of 3,4-dibromohexane to the solvent.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the mixture for any signs of insolubility, such as cloudiness, precipitation, or the presence of a separate layer.

-

If the compound appears to have dissolved, add another 20 µL of 3,4-dibromohexane and repeat steps 3 and 4.

-

Continue this process until the compound no longer dissolves or a significant amount has been added.

-

Record the solubility as miscible, soluble, sparingly soluble, or insoluble based on the observations.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of 3,4-dibromohexane under various stress conditions to identify potential degradation products and pathways.

Materials:

-

3,4-Dibromohexane

-

Solutions for stress conditions:

-

Acidic: 0.1 M Hydrochloric Acid (HCl)

-

Basic: 0.1 M Sodium Hydroxide (NaOH)

-

Oxidative: 3% Hydrogen Peroxide (H₂O₂)

-

-

Solvent for dissolution (e.g., acetonitrile (B52724) or methanol)

-

HPLC system with a UV detector (and preferably a mass spectrometer, MS)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of 3,4-dibromohexane in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Hydrolytic Degradation:

-

Mix equal parts of the stock solution with 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral).

-

Keep the solutions at room temperature or an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix equal parts of the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw an aliquot and dilute it with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of 3,4-dibromohexane in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Also, expose a solution of the compound to the same thermal stress.

-

At specified time points, dissolve the solid sample or dilute the solution sample for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of 3,4-dibromohexane to light in a photostability chamber according to ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

At specified time points, withdraw an aliquot for analysis.

-

-

Analysis:

-

Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

If coupled with a mass spectrometer, obtain mass-to-charge ratio data for the degradation products to aid in their identification.

-

The following diagram outlines the key decision points in developing a stability-indicating analytical method.

References

- 1. dl-3,4-dibromohexane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,2-二溴丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 5398-25-4: 2,3-Dibromopentane | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Safe Handling of 3,4-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-dibromohexane, a halogenated hydrocarbon utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3,4-dibromohexane is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Br₂ | [1][2] |

| Molecular Weight | 243.97 g/mol | [2] |

| CAS Number | 16230-28-7 | [3] |

| Appearance | Clear liquid | [4] |

| Density | 1.594 g/mL at 25 °C | [3] |

| Boiling Point | 39 °C at 0.8 mm Hg | [3] |

| Refractive Index | n20/D 1.507 | [3] |

Hazard Identification and GHS Classification

3,4-Dibromohexane is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Primary Hazards: Irritant.[1]

Toxicological Data

Experimental Protocols

Adherence to established experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving 3,4-dibromohexane to determine the appropriate level of PPE. The following table outlines the recommended PPE for routine handling in a laboratory setting.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash hazard. | ANSI Z87.1 compliant. |

| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or punctures before use. |

| Body | Laboratory coat. | A flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. |

| Respiratory | Work should be conducted in a certified chemical fume hood. | If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |

| Feet | Closed-toe shoes. | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills. |

Handling and Storage Procedures

Handling:

-

All work with 3,4-dibromohexane should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid inhalation of vapor or mist.[7]

-

Use appropriate, inspected PPE at all times.

-

Ground and bond containers when transferring to prevent static discharge.

-

After handling, wash hands and any exposed skin thoroughly with soap and water.

Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][8]

-

Store separately from incompatible materials.

Spill and Waste Disposal Protocols

Spill Response:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

-

Control Ignition Sources: If flammable, extinguish all potential ignition sources.[8]

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

-

Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.

-

Ventilate: Ensure the area is well-ventilated after cleanup.

Waste Disposal:

-

All waste containing 3,4-dibromohexane must be treated as hazardous waste.

-

Collect all liquid and solid waste (including contaminated PPE and cleaning materials) in a designated, compatible, and properly labeled hazardous waste container.[8]

-

The container should be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[8]

-

Do not mix with non-halogenated waste.[8]

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Incineration at a licensed facility is a common disposal method for brominated organic compounds.[9]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the attending medical personnel.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |

Chemical Incompatibilities

Store 3,4-dibromohexane separately from the following classes of chemicals to prevent potentially violent reactions:

-

Strong oxidizing agents[4]

-

Strong bases

-

Reactive metals such as sodium, potassium, and magnesium

-

Aluminum[8]

-

Alkalis[8]

-

Reducing agents[8]

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for the safe handling of 3,4-dibromohexane.

References

- 1. 3,4-Dibromohexane | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-3,4-dibromohexane | C6H12Br2 | CID 141976186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-DIBROMOHEXANE | 16230-28-7 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. ehs.providence.edu [ehs.providence.edu]

- 8. benchchem.com [benchchem.com]

- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-depth Technical Guide to the Discovery and History of Vicinal Dibromides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicinal dibromides, organic compounds bearing bromine atoms on adjacent carbon centers, represent a cornerstone of synthetic organic chemistry. Their discovery, intrinsically linked to the dawn of modern organic chemistry in the 19th century, paved the way for a deeper understanding of chemical bonding and reactivity. This technical guide provides a comprehensive overview of the history, discovery, and evolving synthetic methodologies for preparing vicinal dibromides. It details key experimental protocols, presents quantitative data for comparative analysis, and explores their contemporary relevance, particularly as versatile intermediates in the development of pharmaceuticals.

A Historical Journey: From Elemental Discovery to Mechanistic Understanding

The story of vicinal dibromides begins with the discovery of bromine itself. In 1826, the young French chemist Antoine-Jérôme Balard isolated a new element from the salt marshes of Montpellier. He named it "bromine," from the Greek word "brōmos" (stench), alluding to its pungent odor. Balard's investigation into the properties of this new element included its reactions with various substances, laying the groundwork for future discoveries in organobromine chemistry.

Contemporaneously, Michael Faraday, in 1825, isolated a novel hydrocarbon from the oily residue of illuminating gas, which he named "bicarburet of hydrogen." This compound, later identified as ethene (C₂H₄), is the simplest alkene. While there is no single definitive record of the "first" synthesis of a vicinal dibromide, the confluence of the isolation of bromine and ethene in the mid-1820s strongly suggests that their direct reaction to form 1,2-dibromoethane (B42909) was likely one of the earliest examples of this compound class to be synthesized, even if its structure was not immediately understood.

The true intellectual leap in the history of vicinal dibromides came with the elucidation of the reaction mechanism between bromine and alkenes. The observation that the addition of bromine to alkenes is stereospecific, yielding exclusively the anti-addition product, was a puzzle for early organic chemists. A simple carbocation intermediate would allow for rotation, leading to a mixture of syn- and anti-addition products.

The breakthrough came in 1937 when Irving Roberts and George E. Kimball proposed the existence of a cyclic "bromonium ion" intermediate. This three-membered ring, containing a positively charged bromine atom bonded to both carbons of the original double bond, elegantly explained the observed stereochemistry. The subsequent backside attack of the bromide ion on one of the carbon atoms of the bromonium ion enforces the anti-addition, leading to the trans-dibromide. This mechanistic proposal has since been substantiated by a wealth of experimental and computational evidence and remains a cornerstone of organic chemistry education.

Classical and Modern Synthetic Methodologies

The synthesis of vicinal dibromides has evolved significantly from the simple addition of elemental bromine to alkenes, driven by the need for milder, safer, and more selective methods.

Classical Methods

The direct addition of molecular bromine (Br₂) to an alkene remains a fundamental and widely used method for the preparation of vicinal dibromides.[1][2][3] The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, at or below room temperature.[1][3] The disappearance of the characteristic reddish-brown color of bromine serves as a visual indicator of the reaction's progress.[3]

Another classical approach involves the use of N-bromosuccinimide (NBS) in the presence of a nucleophilic bromide source or as a source of bromine radicals under specific conditions. For electrophilic addition, NBS can generate a low concentration of Br₂ in situ or act as an electrophilic bromine source itself.

Modern Methods

Concerns over the toxicity and hazardous nature of molecular bromine have spurred the development of alternative brominating agents and catalytic systems.

Photocatalytic Dibromination: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the vicinal dibromination of alkenes. These methods often employ a photocatalyst, such as an iridium or ruthenium complex, and a bromine source that can be activated by light. This approach allows for the generation of bromine radicals or other reactive bromine species under mild conditions, often with high efficiency and functional group tolerance.

Electrochemical Methods: Electrochemical synthesis offers a green and sustainable alternative for vicinal dibromination. By applying an electrical potential, bromide ions can be oxidized at the anode to generate bromine or other reactive bromine species, which then react with the alkene in the electrochemical cell.

Key Experimental Protocols

Classical Bromination of Cyclohexene (B86901)

Objective: To synthesize trans-1,2-dibromocyclohexane (B146542) from cyclohexene and molecular bromine.

Materials:

-

Cyclohexene

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexene (1.0 equiv) in dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (1.0 equiv) in dichloromethane from the dropping funnel to the stirred cyclohexene solution. The addition should be dropwise to control the exothermic reaction. The bromine color will disappear upon reaction.

-

Continue stirring for 30 minutes after the addition is complete.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude trans-1,2-dibromocyclohexane.

-

The product can be further purified by distillation or chromatography if necessary.

Photocatalytic Dibromination of an Alkene

Objective: To synthesize a vicinal dibromide from an alkene using a photocatalytic method.

Materials:

-

Alkene substrate (e.g., styrene)

-

Bromine source (e.g., CBr₄ or an organic dibromide)

-

Photocatalyst (e.g., fac-Ir(ppy)₃)

-

Solvent (e.g., acetonitrile)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Blue LED light source

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk tube containing a magnetic stir bar, add the alkene (1.0 equiv), the bromine source (1.5 equiv), and the photocatalyst (1-5 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure vicinal dibromide.

Quantitative Data

The following tables summarize typical yields and spectroscopic data for selected vicinal dibromides.

Table 1: Reaction Yields for Vicinal Dibromination of Various Alkenes

| Alkene | Reagent/Conditions | Product | Yield (%) | Reference |

| Cyclohexene | Br₂ in CCl₄ | trans-1,2-Dibromocyclohexane | >95 | General Knowledge |

| Styrene | Br₂ in CH₂Cl₂ | 1,2-Dibromo-1-phenylethane | 90-98 | General Knowledge |

| trans-Stilbene | Pyridinium tribromide, HOAc | meso-1,2-Dibromo-1,2-diphenylethane | 85-95 | [1][4] |

| cis-Stilbene | Pyridinium tribromide, HOAc | (±)-1,2-Dibromo-1,2-diphenylethane | 80-90 | [1] |

| 1-Octene | NBS, H₂O/DMSO | 1,2-Dibromooctane | 88 | [5] |

Table 2: Spectroscopic Data for Selected Vicinal Dibromides

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (C-Br stretch, cm⁻¹) |

| 1,2-Dibromoethane | 3.65 (s, 4H) | 31.8 | 650-550 |

| trans-1,2-Dibromocyclohexane | 4.5 (m, 2H), 1.2-2.4 (m, 8H) | 60.5, 35.2, 25.8 | 680 |

| 1,2-Dibromo-1-phenylethane | 3.8-4.0 (m, 2H), 5.1 (t, 1H), 7.2-7.4 (m, 5H) | 40.5, 53.1, 127.8, 128.9, 129.0, 139.8 | 695, 560 |

| meso-1,2-Dibromo-1,2-diphenylethane | 5.50 (s, 2H), 7.35-7.65 (m, 10H) | 56.1, 127.9, 128.8, 129.0, 140.0 | 700, 550 |

Role in Drug Development and Signaling Pathways

While vicinal dibromides themselves are not typically the final active pharmaceutical ingredient (API) due to potential reactivity and toxicity, they are invaluable synthetic intermediates in the construction of complex drug molecules.[6] The carbon-bromine bond is readily functionalized through various substitution and coupling reactions, allowing for the introduction of diverse pharmacophores.

For instance, the debromination of vicinal dibromides is a standard method for the stereospecific synthesis of alkenes, which are common structural motifs in many drugs. Furthermore, substitution reactions on vicinal dibromides can lead to the formation of vicinal diamines, diols, or amino alcohols, which are prevalent in biologically active compounds.